molecular formula C17H16BrNO4 B11990530 N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B11990530
M. Wt: 378.2 g/mol
InChI Key: RTMLPJGNDFLDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (Cat. No.: B11990530) is a synthetically versatile acetamide derivative with a molecular weight of 378.2 g/mol and the molecular formula C17H16BrNO4 . Its structure is strategically designed with a brominated and methyl-substituted phenyl ring linked via an acetamide bridge to a formyl- and methoxy-substituted phenoxy group, creating a unique balance of electron-withdrawing (bromo, formyl) and electron-donating (methyl, methoxy) substituents that influence its physicochemical properties and reactivity . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It has demonstrated potential for a range of chemical transformations; the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, while the bromo group can undergo substitution reactions with various nucleophiles in the presence of a catalyst . In biological studies, its mechanism of action is attributed to its ability to interact with specific molecular targets. The primary biological activity is thought to involve enzyme inhibition and receptor modulation, which can impact cellular functions and signaling pathways associated with cell growth and differentiation . Preliminary research on similar acetamide derivatives has shown promising antimicrobial properties and anticancer activity, including the ability to induce apoptosis in various cancer cell lines . The compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its multifunctional structure as a key intermediate in the synthesis of more complex molecules, such as indole derivatives, which are prevalent moieties in many biologically active alkaloids and pharmaceuticals . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H16BrNO4/c1-11-3-5-14(13(18)7-11)19-17(21)10-23-15-6-4-12(9-20)8-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

RTMLPJGNDFLDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-4-Methylaniline

The 2-bromo-4-methylphenylamine moiety is typically prepared via catalytic hydrogenation of 2-bromo-4-methylnitrobenzene. Recent advancements employ iron oxide-based catalysts under carbon monoxide atmospheres, achieving 82% yield under optimized conditions (125°C, 30 bar CO, 24 hours). Alternative routes involve bromination of 4-methylaniline using bromine in acetic acid, though this method risks over-bromination and requires careful stoichiometric control.

Preparation of 2-(4-Formyl-2-Methoxyphenoxy)Acetic Acid

This intermediate is synthesized through base-mediated condensation of 4-hydroxy-3-methoxybenzaldehyde with chloroacetic acid. Potassium hydroxide in methanol facilitates nucleophilic substitution at 60–70°C, with yields reaching 75–80% after recrystallization. Recent modifications utilize phase-transfer catalysts to enhance reaction rates at lower temperatures (40–50°C).

Stepwise Synthesis of N-(2-Bromo-4-Methylphenyl)-2-(4-Formyl-2-Methoxyphenoxy)Acetamide

Acylation of 2-Bromo-4-Methylaniline

The amide bond formation employs Schotten-Baumann conditions:

  • Acid Chloride Preparation : 2-(4-Formyl-2-methoxyphenoxy)acetic acid is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours.

  • Coupling Reaction : The acid chloride is added dropwise to a solution of 2-bromo-4-methylaniline (1.05 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred for 6–8 hours at room temperature.

Optimized Parameters :

ParameterValueImpact on Yield
SolventTHF/Water (4:1)Maximizes solubility
Temperature0°C → 25°C (gradient)Reduces side reactions
Equiv. of Et₃N2.0Neutralizes HCl

Yields typically range from 65% to 72%, with purification via silica gel chromatography (hexanes:EtOAc 3:2).

Alternative Synthetic Routes

One-Pot Bromoformylation Approach

A patent-derived method combines bromination and formylation in a single reactor:

  • Substrate : 2-Methoxy-4-methylphenoxy acetate

  • Reagents : N-Bromosuccinimide (1.1 equiv) and hexamethylenetetramine (1.5 equiv) in acetic acid

  • Conditions : Reflux at 120°C for 8 hours

This method achieves 68% yield but requires careful control to prevent over-oxidation of the formyl group.

Enzymatic Amidation

Emerging approaches use lipase B from Candida antarctica (CAL-B) to catalyze the amide bond formation in non-aqueous media:

  • Solvent : tert-Butyl methyl ether

  • Temperature : 35°C

  • Yield : 58% (lower than chemical methods but with improved stereoselectivity)

Critical Reaction Optimization Strategies

Solvent Systems

Solvent CombinationReaction EfficiencyPurity Post-Workup
THF/H₂OHighModerate
DCM/Et₃NModerateHigh
1,4-Dioxane/NaHCO₃LowHigh

THF/water mixtures provide optimal balance between reactant solubility and ease of acid chloride quenching.

Temperature Profiling

  • <0°C : Minimizes hydrolysis of acid chloride

  • 25–40°C : Ideal for amide bond formation kinetics

  • >50°C : Leads to degradation of formyl group (5–10% yield loss)

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Gradient elution from hexanes:EtOAc (4:1) to (1:1)

  • Column : Silica gel 60 (230–400 mesh)

  • Recovery : 85–90% of purified product

Spectroscopic Analysis

  • ¹H NMR (700 MHz, DMSO-d₆): δ 10.53 (s, 1H, CHO), 8.29 (s, 1H, NH), 7.52 (s, 1H, Ar-H)

  • IR : 1685 cm⁻¹ (C=O amide), 1702 cm⁻¹ (C=O aldehyde)

  • HRMS : m/z 378.222 (calc. for C₁₇H₁₆BrNO₄)

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent data suggests adapting the acylation step to continuous flow reactors:

  • Residence Time : 12 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.5% by HPLC

Waste Reduction Strategies

  • Solvent Recovery : 90% THF reclaimed via distillation

  • Catalyst Reuse : Fe₂O₃/NGr(at)C catalyst reused 5× with <10% activity loss

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, palladium catalysts.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that derivatives of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide may exhibit significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties.

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, related phenylacetamides have demonstrated cytotoxic effects against leukemia cell lines with IC50 values indicating potent activity .
    • The synthesis of analogs has been linked to improved selectivity and potency against specific cancer types, suggesting that modifications to the molecular structure can enhance efficacy .
  • Anti-inflammatory Properties :
    • The compound's potential as an anti-inflammatory agent has been explored, particularly in relation to cyclooxygenase (COX) inhibition. Compounds designed to target COX enzymes are significant in treating inflammatory diseases .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Friedel-Crafts Acylation : This method is often employed to introduce acyl groups into aromatic systems, which is essential for constructing the acetamide framework.
  • Nucleophilic Substitution Reactions : These reactions facilitate the introduction of bromine and methoxy groups into the phenolic structures, enhancing the compound's reactivity and biological profile.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFindings
Synthesized analogs showed promising biological activity against several cancer cell lines.
Investigated structure-activity relationships leading to optimized inhibitors with enhanced potency.
Evaluated anti-inflammatory properties through COX inhibition assays, demonstrating significant activity compared to standard drugs.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key structural and physical properties of the target compound with its analogs:

Compound Name Substituents (Phenyl Rings) Molecular Formula Melting Point (°C) Yield (%) Key Features References
Target Compound 2-bromo-4-methylphenyl, 4-formyl-2-methoxyphenoxy C₁₇H₁₆BrNO₄ Not reported Not reported Bromo (electron-withdrawing), methyl (electron-donating)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-nitrophenyl, 4-formyl-2-methoxyphenoxy C₁₆H₁₃N₂O₆ Not reported Discontinued Nitro group enhances electrophilic reactivity
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-ethoxyphenyl, 4-formyl-2-methoxyphenoxy C₁₇H₁₇NO₄ Not reported Not reported Ethoxy group increases lipophilicity
N-(3,4-dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 3,4-dichlorophenyl, 4-formyl-2-methoxyphenoxy C₁₆H₁₃Cl₂NO₄ Not reported Not reported Chlorine substituents increase reactivity

Key Observations:

  • In contrast, the nitro group in the 4-nitrophenyl analog () strongly deactivates the ring, enhancing electrophilic substitution resistance .
  • Lipophilicity: Ethoxy and methoxy groups (e.g., in and ) increase lipophilicity, which may improve membrane permeability in biological systems .
  • Melting Points: While exact data for the target compound are lacking, structurally similar acetamides (e.g., N-butyl derivatives in ) exhibit melting points between 74–84°C, suggesting comparable thermal stability .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The synthesis of this compound typically involves several steps, including bromination, formylation, methoxylation, and acetamide formation. The following table summarizes the key synthetic routes:

Step Reaction
Bromination Introduction of the bromo group to the aromatic ring.
Formylation Addition of the formyl group using formyl chloride or formic acid.
Methoxylation Introduction of the methoxy group using methanol and a suitable catalyst.
Acetamide Formation Coupling of the phenoxy derivative with 4-methylphenyl acetamide.

The compound has a molecular formula of C17H16BrNO4, with a molecular weight of approximately 366.22 g/mol. Its structural characteristics include a bromo substituent on the aromatic ring and a methoxy group that potentially enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and differentiation.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of similar phenolic compounds, demonstrating that modifications in structure can significantly enhance efficacy against bacterial strains. The presence of halogen groups such as bromine could increase lipophilicity, improving membrane penetration and antimicrobial activity.
  • Anticancer Properties : Research on related acetamides has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have been reported to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
  • Neuroprotective Effects : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with structural similarities have shown potential in improving cognitive function by enhancing cholinergic transmission .

Comparative Analysis

To understand the potential advantages of this compound over similar compounds, a comparison table is provided:

Compound Molecular Formula Biological Activity
This compoundC17H16BrNO4Potential enzyme inhibition; receptor modulation
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetamideC10H10BrNO4Antimicrobial properties; moderate anticancer effects
N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamideC15H13ClNO3Anticancer activity; neuroprotective effects

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step functionalization:

Bromination : Introduce bromine at the 2-position of the methylphenyl group via electrophilic substitution using Br₂/FeBr₃ or NBS under controlled conditions .

Formylation : Apply the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the 4-formyl group on the phenoxy ring .

Methoxy Group Installation : Use nucleophilic aromatic substitution with NaOMe or alkylation with methyl iodide under basic conditions (K₂CO₃/DMF) .

  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., FeBr₃ vs. AlCl₃) significantly impact yield. Purity is validated via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect peaks for the formyl proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–8.0 ppm split by substituents), and methoxy group (δ 3.8–4.0 ppm) .
  • IR : Strong C=O stretches for the acetamide (~1650 cm⁻¹) and formyl group (~1700 cm⁻¹) .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₇H₁₅BrNO₄: ~394.02 g/mol) .

Q. What role do the bromine and formyl groups play in modulating biological activity?

  • Methodological Answer :

  • Bromine : Enhances lipophilicity and electrophilicity, improving membrane permeability and target binding (e.g., halogen bonding with enzymes) .
  • Formyl Group : Acts as a reactive handle for Schiff base formation or conjugation in drug design. In antitumor studies, formyl-containing analogs show 20–30% higher activity than methoxy derivatives .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study to evaluate enzyme inhibition?

  • Methodological Answer :

Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural homology with similar acetamides .

Assay Design : Use fluorescence polarization for binding affinity (Kd) and colorimetric assays (e.g., NADPH depletion) for IC₅₀ determination .

Controls : Include positive inhibitors (e.g., staurosporine for kinases) and assess off-target effects via proteome-wide profiling .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Step 1 : Verify compound stability (e.g., LC-MS to detect hydrolysis of the formyl group in physiological buffers) .
  • Step 2 : Optimize pharmacokinetics using prodrug strategies (e.g., esterification of the formyl group to enhance bioavailability) .
  • Step 3 : Cross-validate with orthologous models (e.g., zebrafish xenografts vs. murine models) to rule out species-specific metabolism .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (PDB IDs: 3ERT for kinases) to identify key interactions (e.g., bromine with hydrophobic pockets) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the acetamide-enzyme complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Key Research Gaps

  • Stereochemical Effects : No data on enantiomeric activity; chiral HPLC separation and testing recommended.
  • Metabolic Pathways : CYP450 interaction studies (e.g., CYP3A4 inhibition) are lacking .

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